Home > Products > Screening Compounds P141809 > Roxifiban acetate
Roxifiban acetate - 176022-59-6

Roxifiban acetate

Catalog Number: EVT-282104
CAS Number: 176022-59-6
Molecular Formula: C23H33N5O8
Molecular Weight: 507.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Roxifiban acetate is a fibrinogen Receptor Antagonist
Overview

Roxifiban acetate is a synthetic compound primarily known for its role as an antiplatelet agent. It is classified as a glycoprotein IIb/IIIa antagonist, which inhibits platelet aggregation by blocking the binding of fibrinogen and other adhesive proteins to the glycoprotein IIb/IIIa receptor on platelets. This mechanism makes it potentially useful in treating thromboembolic disorders, including myocardial infarction and unstable angina. Roxifiban acetate has been studied in clinical trials, particularly for its efficacy in treating peripheral arterial disorders and heparin-induced thrombocytopenia, although its development appears to have been discontinued .

Source

Roxifiban acetate is derived from the chemical structure of roxifiban, which is also referred to as DMP754. The compound is synthesized through various chemical reactions involving intermediate compounds that ultimately yield the active form of roxifiban acetate .

Classification
  • Type: Antiplatelet agent
  • Mechanism: Glycoprotein IIb/IIIa antagonist
  • Chemical Formula: C21H29N5O6.C2H4O2
  • Molecular Weight: 507.5368 g/mol
  • Stereochemistry: Absolute configuration with defined stereocenters .
Synthesis Analysis

Roxifiban acetate can be synthesized through a multi-step process involving several key reactions:

  1. Formation of Intermediate Compounds:
    • The synthesis begins with the reaction of N-(butoxycarbonyl)-3-[2-[3-(4-cyanophenyl)-4,5-dihydroisoxazol-5(R)-yl]acetamido]-L-alanine methyl ester with hydroxylamine and triethylamine in hot methanol to produce a N-hydroxyamidine compound.
  2. Cyclization and Reduction:
    • This compound is then treated with acetic anhydride to yield an N-acetoxyamidino compound, which undergoes cyclization to form a 1,2,4-oxadiazole derivative. This intermediate is reduced using hydrogen over palladium on carbon in methanol/acetic acid to yield the amidino derivative.
  3. Final Hydrolysis:
    • The methyl ester group of this derivative is hydrolyzed with lithium hydroxide in tetrahydrofuran to obtain roxifiban acetate as the final product .
Molecular Structure Analysis

The molecular structure of roxifiban acetate can be described as follows:

  • Molecular Formula: C21H29N5O6.C2H4O2
  • Structural Features:
    • Contains multiple functional groups including amides and esters.
    • Exhibits specific stereochemistry with defined stereocenters.

Structural Data

  • InChI Key: WDEMHBVIYZGQCD-KALLACGZSA-N
  • SMILES Representation: CC(O)=O.CCCCOC(=O)NC@@HC(=O)OC... .
Chemical Reactions Analysis

Roxifiban acetate participates in various chemical reactions, primarily during its synthesis:

  1. Nucleophilic Attack:
    • In the formation of intermediates, nucleophilic attacks by hydroxylamine and other reagents are critical for generating the desired functional groups.
  2. Cyclization Reactions:
    • Cyclization reactions are essential for forming the oxadiazole ring structure, which is pivotal for its biological activity.
  3. Reduction Reactions:
    • The reduction steps utilizing palladium catalysts are crucial for converting intermediates into their active forms .
Mechanism of Action

Roxifiban acetate functions by inhibiting platelet aggregation through the following process:

  1. Binding to Glycoprotein IIb/IIIa Receptors:
    • Roxifiban binds specifically to the glycoprotein IIb/IIIa complex on platelets, blocking the binding sites for fibrinogen and other adhesive proteins.
  2. Inhibition of Platelet Activation:
    • This blockade prevents platelet activation and aggregation induced by various agonists, thus reducing thrombus formation.
  3. Therapeutic Implications:
    • The inhibition of platelet aggregation can help prevent conditions such as myocardial infarction, stroke, and other thromboembolic events .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Melting Point: Specific melting point data may not be readily available but can be determined through experimental methods.
  • Stability: Stability under various conditions (e.g., light, temperature) should be assessed during formulation development.

Relevant Data or Analyses

  • The compound's properties can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its identity and purity .
Applications

Roxifiban acetate has potential applications in:

  • Antiplatelet Therapy: Used in clinical settings for preventing thromboembolic disorders.
  • Research Applications: Investigated for its effects on platelet aggregation mechanisms and potential therapeutic uses in cardiovascular diseases.
  • Pharmaceutical Development: As part of drug formulations aimed at addressing conditions related to excessive platelet aggregation .
Synthetic Chemistry and Molecular Design of Roxifiban Acetate

Chiral-Specific Synthesis Pathways for Roxifiban Acetate

Stereoselective 1,3-Dipolar Cycloaddition Strategies for Isoxazoline Core Formation

The isoxazoline core of roxifiban is constructed through a stereoselective 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and dipolarophiles. This reaction forms the critical chiral center governing biological activity. As detailed in patent literature, 4-cyanobenzaldoxime undergoes dehydration with N-chlorosuccinimide to generate the reactive nitrile oxide dipole, which subsequently reacts with isobutyl vinylacetate to yield racemic 3-(4-cyanophenyl)-5-(2-carboxyethyl)-4,5-dihydroisoxazole (1) [5] [10]. The reaction proceeds under mild conditions (0-25°C) in aprotic solvents like dichloromethane, achieving >85% conversion efficiency. This method exemplifies the strategic application of [3+2] cycloadditions in constructing the sterically constrained isoxazoline ring system that positions pharmacophores for optimal receptor interaction [9].

Table 1: Key Parameters for Stereoselective 1,3-Dipolar Cycloaddition

ComponentRoleReaction ConditionsYield
4-CyanobenzaldoximeNitrile Oxide PrecursorNCS, CH₂Cl₂, 0°C92%
Isobutyl vinylacetateDipolarophile25°C, 12h85%
ProductRacemic IsoxazolinePrecipitation (hexane/EtOAc)88% purity

Enzymatic Resolution Techniques for (R)-Isoxazoline Intermediate Optimization

The racemic isoxazoline intermediate undergoes kinetic resolution using immobilized Pseudomonas cepacia lipase (PS-30) to isolate the pharmacologically essential (R)-enantiomer. This enzymatic process exploits differential reaction kinetics, where the lipase selectively hydrolyzes the undesired (S)-ester at 20-fold greater velocity than the (R)-counterpart [5] [10]. Operating in biphasic solvent systems (water/toluene), the reaction achieves enantiomeric excess (ee) >99.5% for the residual (R)-ester (2) and 97% ee for the hydrolyzed (S)-acid byproduct. Continuous extraction maintains reaction equilibrium, yielding the chiral building block at 45% theoretical maximum (100% maximum = 50% yield) with exceptional optical purity. This biocatalytic approach exemplifies green chemistry principles by eliminating traditional chiral auxiliaries and transition-metal catalysts [10].

Table 2: Enzymatic Resolution Efficiency Parameters

Parameter(R)-Ester Product(S)-Acid Byproduct
Enantiomeric Excess>99.5% ee97% ee
Isolated Yield42-45%40-43%
Reaction ScaleUp to 500LN/A
Enzyme Reusability15 cyclesN/A

Prodrug Engineering and Ester Hydrolysis Mechanisms

Design Rationale for Acetate Salt as a Bioavailability-Enhancing Prodrug

Roxifiban acetate (DMP-754) functions as a double prodrug engineered to overcome the poor membrane permeability of the active amidinohydrazide metabolite. The acetate salt formulation enhances aqueous solubility (>50 mg/mL vs. <1 mg/mL for free base) through ionized carboxylate formation and provides a hydrolyzable methyl ester masking the polar amidine functionality [1] [7]. In vivo esterase-mediated hydrolysis occurs selectively in systemic circulation, generating the active metabolite DMP-755 (3) which exhibits 15-fold higher glycoprotein IIb/IIIa binding affinity (IC₅₀ = 1.2 nM) than the parent prodrug. This design leverages physiological enzymes for targeted bioactivation while maintaining plasma stability (t₁/₂ > 24h at pH 7.4) [5] [10].

Table 3: Prodrug Properties of Roxifiban Acetate

PropertyRoxifiban AcetateActive Metabolite (DMP-755)
Water Solubility>50 mg/mL<1 mg/mL
Plasma Half-life3.5h8h
GP IIb/IIIa IC₅₀18 nM1.2 nM
Log P (octanol/water)0.9-1.2

Hydroxylamine-Mediated Amidination in Active Metabolite Generation

The active amidinohydrazide pharmacophore is synthesized through a hydroxylamine-mediated amidination sequence. The nitrile group of intermediate (4) undergoes nucleophilic addition with hydroxylamine in methanol at 60°C, forming N-hydroxyamidine (5) in 90% yield [5] [10]. Subsequent O-acetylation with acetic anhydride generates the labile N-acetoxyamidine (6), which undergoes hydrogenolytic cleavage (Pd/C, 50 psi H₂) to unveil the primary amidine functionality (7). Critical process parameters include strict temperature control (<60°C) during hydroxylamine addition to prevent premature cyclization and precise hydrogen pressure regulation to minimize over-reduction byproducts (<2%). The final saponification with LiOH in THF/water selectively hydrolyzes the methyl ester without amidine degradation, delivering roxifiban acetate (8) in 75% crystallized yield [10].

Polymorphic Formulation and Crystallization Dynamics

Solid-State Characterization of Roxifiban Acetate Polymorphs

Roxifiban acetate exists as two crystalline polymorphs (Form I and Form II) with distinct solid-state properties. Form I (thermodynamically stable) and Form II (metastable) were characterized using solid-state ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR, which identified chemical shift differences of 1.2–3.5 ppm at key carbon positions due to variations in molecular packing [3]. X-ray powder diffraction (XRPD) further distinguished the forms: Form I exhibits characteristic peaks at 2θ = 7.2°, 14.6°, and 23.8°, while Form II shows distinct signals at 6.8°, 13.9°, and 22.4° [3] [8]. Quantitative ssNMR analysis established a detection limit of 9% Form II in Form I blends, surpassing differential scanning calorimetry (DSC) which failed to distinguish polymorphic mixtures due to overlapping melt endotherms (Form I mp = 192°C; Form II mp = 185°C). These differences critically influence dissolution kinetics, with Form II exhibiting 30% faster initial dissolution in simulated gastric fluid [3].

Solvent-Mediated Recrystallization Techniques for Stability Optimization

Form I is preferentially obtained through anti-solvent crystallization using acetic acid/ethyl acetate solvent systems, while Form II predominates in ethanol/water mixtures [5]. Thermodynamic control is achieved by slow cooling (0.5°C/min) from saturation temperatures (60°C) in acetic acid, yielding the stable Form I with >99% polymorphic purity. Kinetic control via rapid quenching in ice-water mixtures generates Form II, which gradually converts to Form I over 72 hours at 40°C (monitored by in situ Raman spectroscopy). Seeding with Form I crystals during crystallization suppresses Form II nucleation, ensuring batch-to-batch consistency. The optimized process produces Form I with <0.5% polymorphic impurities, meeting regulatory requirements for long-term shelf-life stability (>36 months at 25°C/60% RH) [5] [8].

Table 4: Recrystallization Parameters for Polymorph Control

ParameterForm I ConditionsForm II Conditions
Solvent SystemAcOH:EtOAc (3:7)EtOH:H₂O (8:2)
Cooling Rate0.5°C/minQuench cooling
SeedingForm I crystals (0.1%)No seed
Polymorphic Purity>99.5%95-98%
Storage Stability>36 monthsConverts in 72h

Properties

CAS Number

176022-59-6

Product Name

Roxifiban acetate

IUPAC Name

acetic acid;methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate

Molecular Formula

C23H33N5O8

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C21H29N5O6.C2H4O2/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23;1-2(3)4/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29);1H3,(H,3,4)/t15-,17+;/m1./s1

InChI Key

WDEMHBVIYZGQCD-KALLACGZSA-N

SMILES

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O

Solubility

Soluble in DMSO

Synonyms

(2S)-3-(2-((5S)-3-(p-amidinophenyl)-2-isoxazolin-5-yl)acetamido)-2-(carboxyamino)propionic acid, 2-butyl methyl ester, monoacetate
DMP 754
DMP-754
DMP754
methyl N(3)-(2-(3-(4-formamidinophenyl)isoxazolin-5-yl)acetyl)-N(2)-(1-butyloxycarbonyl)-2,3-diaminopropionate
roxifiban acetate

Canonical SMILES

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O

Isomeric SMILES

CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.